4-(Hydrazinylmethyl)-2-methylpyridine
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Overview
Description
4-(Hydrazinylmethyl)-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine typically involves the reaction of 4-chloromethyl-2-methylpyridine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chloromethyl-2-methylpyridine+Hydrazine Hydrate→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydrazinylmethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted hydrazinylmethyl-2-methylpyridine derivatives.
Scientific Research Applications
4-(Hydrazinylmethyl)-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
- 4-(Aminomethyl)-2-methylpyridine
- 4-(Methylhydrazinyl)-2-methylpyridine
- 4-(Hydrazinylmethyl)-3-methylpyridine
Comparison: 4-(Hydrazinylmethyl)-2-methylpyridine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the methyl group can significantly influence the compound’s steric and electronic properties, affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(2-methylpyridin-4-yl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-7(5-10-8)2-3-9-6/h2-4,10H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMSCWREYJNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676535 |
Source
|
Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-30-8 |
Source
|
Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydrazinylmethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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